Triadimenol A

Description

Historical Context of Triazole Fungicides and Triadimenol (B1683232) Development

The development of organic fungicides marked a significant advancement in agriculture, moving from inorganic mixtures like copper salts to more targeted solutions. apsnet.org A major milestone was the discovery of systemic fungicides, which are absorbed and transported within the plant, offering more comprehensive protection. acs.org The breakthrough for controlling major cereal diseases came in the 1970s with the development of triazole fungicides by Bayer. apsnet.orgresearchgate.net

The first commercial triazole, triadimefon (B1683231), was introduced in 1973. researchgate.netapsnet.org This was soon followed by the development of its reduction product, triadimenol. apsnet.org These compounds set a new standard for disease control in crops due to their systemic properties and broad spectrum of activity. apsnet.orgacs.org The 1,2,4-triazole (B32235) derivatives, including triadimenol, were found to be particularly effective for controlling phytopathogenic fungi. acs.org

Significance of Triadimenol A as an Agricultural Fungicide

Triadimenol is a broad-spectrum, systemic fungicide with significant agricultural applications. ontosight.aiepa.gov It is effective against a wide variety of fungal diseases, particularly powdery mildews, rusts, and various bunts and smuts that affect cereal crops like wheat, barley, and oats. ontosight.ainih.gov Its use also extends to other crops such as fruits, vegetables, and brassicas. awiner.comnih.gov

The significance of triadimenol lies in its systemic action. ontosight.aiawiner.com It is absorbed by the plant's roots and leaves and is translocated through the plant's tissues, particularly to new growth. fao.orgscbt.com This internal protection is crucial for managing diseases that have already infected the plant (curative action) and for preventing future infections (protective action). nih.govfao.org The mechanism of action involves the inhibition of the lanosterol (B1674476) 14α-demethylase enzyme, which is a critical step in the ergosterol (B1671047) biosynthesis pathway in fungi. ontosight.aiontosight.ai The disruption of this pathway leads to the failure of fungal cell membrane development, thereby stopping the infection. awiner.com

Stereochemical Uniqueness of this compound and its Research Implications

Triadimenol possesses a complex stereochemistry that has significant implications for its fungicidal activity. The molecule has two chiral centers, which results in four distinct stereoisomers. aidic.itmichberk.com These isomers exist as two pairs of diastereomers, which are designated based on their spatial configuration. aidic.it Commercial triadimenol is typically produced as a mixture of these diastereomers, with modern formulations containing an approximate 80:20 ratio of the more active diastereomer A to the less active diastereomer B. aidic.itwho.int

Research has demonstrated a high degree of stereoselectivity in the biological activity of triadimenol isomers. The fungicidal potency can vary dramatically between the different stereoisomers. michberk.comresearchgate.net Specifically, the (1S,2R)-isomer has been found to be up to 1,000 times more active against fungi than the other three stereoisomers. michberk.comresearchgate.net This highlights that the specific three-dimensional structure of the molecule is crucial for its interaction with the target enzyme in the fungus.

Table 1: Properties of Triadimenol Stereoisomers This table summarizes the different stereoisomers of Triadimenol and their relative fungicidal activity.

| Diastereomer Pair | Stereoisomer Configuration | Relative Fungicidal Activity |

| A (threo/erythro) | (1S,2R) | Very High (Reported as 1000x more potent) michberk.comresearchgate.net |

| A (threo/erythro) | (1R,2S) | Low to Moderate |

| B (erythro/threo) | (1S,2S) | Low |

| B (erythro/threo) | (1R,2R) | Low |

Overview of Current Research Gaps and Future Directions for this compound

Despite its long history of use, research into triadimenol continues, with several identified gaps and future directions. A primary area of concern is the lack of comprehensive data on the effects of triadimenol on non-target organisms within complex agricultural ecosystems. nih.gov Much of the existing research has been conducted in laboratory settings, which may not fully represent environmental conditions. nih.gov

A significant research gap is the detailed understanding of the environmental behavior and effects of the individual stereoisomers. usask.caresearchgate.net Since the isomers exhibit different biological activities, more research is needed on their separate environmental fate, persistence, and potential for bioaccumulation. usask.camichberk.com Furthermore, the synergistic effects of triadimenol when combined with other pesticides commonly used in agriculture are not fully understood and require further investigation. researchgate.net

Future research directions include:

Enantioselective Synthesis: Developing cost-effective methods for synthesizing the single, most active enantiomer of triadimenol to improve efficacy and reduce environmental application rates. michberk.com

Analogue Development: Synthesizing and evaluating novel analogues of triadimenol to search for compounds with improved biological activity or different target spectrums. tandfonline.comresearchgate.net

Environmental Fate of Isomers: Conducting detailed studies on the degradation, transformation, and transport of individual triadimenol stereoisomers in soil and water systems. usask.caresearchgate.net

Long-Term, Low-Dose Exposure Studies: Investigating the potential long-term ecological impact of low-dose triadimenol exposure, which is representative of environmental residues. usask.ca

Table 2: Key Research Findings on this compound This table outlines significant research findings related to Triadimenol's efficacy, stereoselectivity, and environmental interactions.

| Research Area | Key Finding | Implication |

| Mechanism of Action | Inhibits the P450 enzyme (CYP51), blocking the conversion of lanosterol to ergosterol. aidic.it | Disrupts fungal cell wall formation, leading to broad-spectrum fungicidal activity. aidic.it |

| Stereoselectivity | The (1S,2R) isomer is significantly more fungicidally active than the other three isomers. michberk.comresearchgate.net | The majority of the commercial product's activity comes from a single stereoisomer. |

| Systemic Activity | Absorbed by roots and leaves and translocated throughout the plant, including to new growth. fao.orgscbt.com | Provides comprehensive protection, including curative and eradicant action against established infections. nih.gov |

| Environmental Transformation | Microbial degradation of triadimefon in soil produces triadimenol with a different stereoisomer ratio than commercial triadimenol. researchgate.net | Environmental exposure and risk may differ from that predicted by studying the commercial formulation alone. |

Structure

3D Structure

Properties

IUPAC Name |

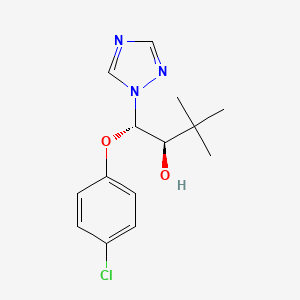

(1S,2R)-1-(4-chlorophenoxy)-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18ClN3O2/c1-14(2,3)12(19)13(18-9-16-8-17-18)20-11-6-4-10(15)5-7-11/h4-9,12-13,19H,1-3H3/t12-,13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAZVSMNPJJMILC-STQMWFEESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C(N1C=NC=N1)OC2=CC=C(C=C2)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@H]([C@@H](N1C=NC=N1)OC2=CC=C(C=C2)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20904096, DTXSID101044618 | |

| Record name | erythro-Triadimenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20904096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (alphaR,betaS)-beta-(4-Chlorophenoxy)-alpha-(1,1-dimethylethyl)-1H-1,2,4-triazole-1-ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101044618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70585-35-2, 89482-17-7, 89497-66-5 | |

| Record name | Triadimenol, erythro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070585352 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triadimenol A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089482177 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | erythro-Triadimenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20904096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (alphaR,betaS)-beta-(4-Chlorophenoxy)-alpha-(1,1-dimethylethyl)-1H-1,2,4-triazole-1-ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101044618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1RS,2SR)-Triadimenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIADIMENOL, ERYTHRO- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PL415E9UMN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Synthesis and Stereoselective Production of Triadimenol a

General Synthetic Routes to Triadimenol (B1683232)

The primary industrial synthesis of triadimenol involves the reduction of its precursor, triadimefon (B1683231). This process converts a ketone functional group in triadimefon into a secondary alcohol, which characterizes triadimenol.

Precursor Compounds and Reaction Pathways

The principal precursor for the synthesis of triadimenol is (RS)-1-(4-chlorophenoxy)-1-(1H-1,2,4-triazol-1-yl)-3,3-dimethyl-butan-2-one , commonly known as triadimefon . wikipedia.org The core reaction pathway is the reduction of the carbonyl group (C=O) of triadimefon to a hydroxyl group (-CH-OH), yielding triadimenol. This reduction introduces a new chiral center, leading to the formation of diastereomers.

The general reaction can be depicted as follows:

Triadimefon + Reducing Agent → Triadimenol

Several reduction methods have been reported for this transformation, including:

Sodium borohydride (B1222165) reduction : A common laboratory and industrial method for reducing ketones. wikipedia.org

Aluminum isopropoxide reduction : This is a classic method known as the Meerwein-Ponndorf-Verley (MPV) reduction, which utilizes an aluminum alkoxide as the catalyst in the presence of a sacrificial alcohol like isopropanol. wikipedia.orgresearchgate.net

Formic acid/sodium formate (B1220265) reduction : Another chemical reduction method that can be employed. wikipedia.org

Catalytic hydrogenation : This involves the reaction of triadimefon with hydrogen gas in the presence of a metal catalyst. wikipedia.org

The synthesis of the precursor, triadimefon, typically involves the reaction of α-bromopinacolone with 4-chlorophenol (B41353), followed by the introduction of the 1,2,4-triazole (B32235) ring.

Catalytic Systems in Triadimenol Synthesis

Catalytic systems are crucial for achieving efficient and selective synthesis of triadimenol. The choice of catalyst can influence the reaction rate, yield, and in some cases, the stereochemical outcome.

For catalytic hydrogenation , a common approach involves the use of a copper-based catalyst. A patent describes a preparation method where triadimefon reacts with hydrogen in the presence of a catalyst comprising a carrier and a copper main catalyst. wikipedia.org This method is highlighted for its potential for continuous production and long catalyst service life. wikipedia.org

In the Meerwein-Ponndorf-Verley (MPV) reduction , the catalyst is an aluminum alkoxide, most commonly aluminum isopropoxide . wikipedia.orgresearchgate.net This reaction is known for its high chemoselectivity for aldehydes and ketones. researchgate.net The mechanism involves a six-membered ring transition state where a hydride is transferred from the aluminum alkoxide to the carbonyl carbon of triadimefon. alfa-chemistry.com

Diastereoselective and Enantioselective Synthesis of Triadimenol A

Triadimenol possesses two chiral centers, resulting in four stereoisomers. These exist as two pairs of enantiomers, which are diastereomers to each other. The more fungicidally active diastereomer is referred to as this compound (or diastereomer I), which is the (1RS, 2SR) pair of enantiomers. The less active diastereomer is Triadimenol B (or diastereomer II), the (1RS, 2RS) pair. Commercial triadimenol products are typically a mixture of these diastereomers, with a higher ratio of A to B, often around 80:20 or 60:40.

Strategies for Stereocontrol at Chiral Centers

Achieving stereocontrol to selectively produce this compound is a significant challenge in its synthesis. The reduction of the prochiral ketone in triadimefon can lead to different diastereomeric ratios depending on the reaction conditions and the reducing agent used.

One notable approach to stereoselective synthesis is through microbial transformation . Certain microorganisms can reduce triadimefon to triadimenol with high stereoselectivity. nih.govacs.org For instance, various bacterial species have been shown to reduce triadimefon, with some producing the erythro-form (related to this compound) to a greater extent than the threo-form (related to Triadimenol B). researchgate.net Specifically, Gram-negative bacteria like Erwinia, Agrobacterium, and Xanthomonas are efficient reducers that produce both diastereomers, while some Gram-positive bacteria like Bacillus and Corynebacterium tend to produce only the erythro-form. researchgate.net The use of specific microbial strains or their isolated enzymes (reductases) presents a promising strategy for achieving high diastereoselectivity.

Chemical methods can also be tailored to influence stereocontrol. The Meerwein-Ponndorf-Verley reduction can exhibit diastereoselectivity based on the steric hindrance around the carbonyl group and the nature of the aluminum alkoxide catalyst. wikipedia.org Asymmetric variations of the MPV reduction, using chiral ligands on the aluminum alkoxide or chiral sacrificial alcohols, have been developed for other ketones and could theoretically be applied to achieve enantioselective reduction of triadimefon. wikipedia.org

Optimization of Diastereomeric Ratios (A:B Ratio)

The optimization of the diastereomeric ratio in favor of this compound is a key objective in the industrial production of triadimenol due to its higher fungicidal activity. The ratio of diastereomer A to B is influenced by the reduction method and reaction parameters.

In microbial reductions , the choice of microorganism is paramount. For example, while many studied bacterial species produce a higher proportion of the erythro-form (A), Bradyrhizobium japonicum has been noted to exclusively produce the threo-form (B). researchgate.net This highlights the potential to select specific microbial systems to control the diastereomeric outcome. The composition of the four stereoisomers of triadimenol formed through microbial transformation can vary and is dependent on environmental conditions. nih.gov

For chemical synthesis, the diastereomeric ratio can be influenced by factors such as temperature, solvent, and the specific reducing agent. For instance, the reduction of α-functionalized ketones can be highly dependent on whether the reaction follows a chelation-controlled or a non-chelation-controlled pathway (Felkin-Anh model), which can be manipulated by the choice of reagents and conditions. However, specific studies detailing the optimization of the A:B ratio for triadimenol through systematic variation of these parameters are not extensively available in the provided search results.

Chiral Resolution Techniques for this compound Enantiomers

Once a mixture of triadimenol stereoisomers is obtained, with a favorable enrichment of diastereomer A, the separation of the enantiomers of this compound ((1S,2R) and (1R,2S)) may be desired. Chiral resolution is the process of separating a racemic mixture into its individual enantiomers.

Preparative chromatography is a powerful technique for chiral resolution. This involves using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, causing them to elute at different times. While many studies focus on analytical-scale separation to determine enantiomeric ratios, these methods can be scaled up for preparative purposes. nih.gov Techniques like High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) with chiral columns (e.g., polysaccharide-based columns) are commonly used for the analytical separation of triadimenol enantiomers and have the potential for preparative scale-up. nih.govsaffi.eu

Enzymatic kinetic resolution is another effective method for separating enantiomers. This technique utilizes an enzyme, typically a lipase, that stereoselectively catalyzes a reaction (e.g., acylation or hydrolysis) on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. nih.gov For example, a racemic mixture of this compound could be subjected to acylation with an acyl donor in the presence of a lipase. The enzyme would preferentially acylate one enantiomer, which can then be separated from the unreacted enantiomeric alcohol based on their different physical properties. Lipases such as those from Candida antarctica (CAL-B) and Pseudomonas cepacia are commonly used for such resolutions. nih.govnih.gov

Crystallization of diastereomeric salts is a classical resolution method. saffi.eu This involves reacting the racemic mixture of this compound with a chiral resolving agent (a chiral acid or base) to form a pair of diastereomeric salts. These salts have different solubilities and can often be separated by fractional crystallization. saffi.eu After separation, the resolving agent is removed to yield the pure enantiomers.

Advanced Synthetic Methodologies for this compound Production

The pursuit of more efficient and selective methods for producing this compound has led to significant advancements in synthetic organic chemistry. These modern approaches aim to improve yield, enhance stereoselectivity, and embrace more environmentally benign practices compared to traditional synthetic routes.

The asymmetric synthesis of this compound is critical for isolating the specific stereoisomers that exhibit the highest fungicidal activity. The key step in this process is the stereoselective reduction of the prochiral ketone, triadimefon. acs.org The development of novel catalysts and chiral ligands has been instrumental in controlling the stereochemical outcome of this reduction.

Chiral phosphoric acids have emerged as effective catalysts in various asymmetric transformations. nih.gov In the context of triazole synthesis, these catalysts can create a chiral environment around the substrate, directing the approach of a reducing agent to a specific face of the carbonyl group in triadimefon. This leads to the preferential formation of the desired enantiomer of this compound. The steric and electronic properties of the chiral phosphoric acid catalyst are crucial in determining the level of enantioselectivity. nih.gov

Transition metal catalysts, particularly those based on copper and ruthenium, are also widely employed in the synthesis of triazole derivatives. nih.govbeilstein-journals.org For the asymmetric reduction of triadimefon, chiral ligands are coordinated to the metal center to induce stereoselectivity. For instance, chiral N,N'-dioxide-metal complexes have shown promise in catalyzing asymmetric reactions. mdpi.com The design of the ligand is paramount, as it dictates the three-dimensional space around the metal, thereby influencing the substrate's orientation during the hydride transfer step.

In addition to chemical catalysts, biocatalysis offers a powerful and highly selective alternative. Microbial transformation of triadimefon to triadimenol has been observed in various soil types, demonstrating the ability of microorganisms to perform this reduction stereoselectively. acs.org The enzymes within these microorganisms, such as reductases, can exhibit high levels of enantio- and diastereoselectivity, often surpassing what can be achieved with synthetic catalysts. This biological approach can lead to the production of specific triadimenol stereoisomers, which is significant given that the toxicity and fungicidal activity can vary between isomers. acs.orgnih.gov

Below is an interactive data table summarizing some of the catalyst systems used in the asymmetric synthesis of this compound.

| Catalyst System | Precursor | Reducing Agent | Key Outcome |

| Chiral Phosphoric Acids | Triadimefon | Hydride Source | High enantioselectivity in the formation of specific this compound stereoisomers. nih.gov |

| Chiral Metal-Ligand Complexes (e.g., Ru, Cu) | Triadimefon | H₂ or other hydride sources | Stereoselective reduction of the ketone to the corresponding alcohol. nih.govbeilstein-journals.org |

| Microbial Reductases | Triadimefon | Cellular cofactors (e.g., NADH, NADPH) | Highly specific production of individual Triadimenol stereoisomers. acs.org |

The principles of green chemistry are increasingly being integrated into the synthesis of agrochemicals to minimize their environmental footprint. nih.govrasayanjournal.co.in For this compound, this involves the development of synthetic routes that are more atom-economical, use less hazardous reagents and solvents, and are more energy-efficient.

One of the primary tenets of green chemistry is the use of catalytic reactions over stoichiometric ones. mdpi.com The catalytic asymmetric synthesis methods described above align with this principle, as a small amount of a chiral catalyst can generate a large quantity of the desired product, reducing waste. mdpi.com For instance, the use of catalytic hydrogenation with a recyclable catalyst is a greener alternative to using stoichiometric metal hydride reducing agents. google.com

The use of environmentally benign solvents or even solvent-free conditions is another key aspect of green chemistry. mdpi.comejcmpr.com Research into the synthesis of triazole derivatives has explored the use of water as a solvent, which is non-toxic, non-flammable, and readily available. nih.gov Additionally, techniques such as microwave-assisted synthesis and ultrasound irradiation are being investigated to accelerate reaction rates and reduce energy consumption. rasayanjournal.co.inmdpi.comresearchgate.net These methods can often lead to higher yields in shorter reaction times compared to conventional heating. researchgate.net

Biocatalysis, as mentioned previously, is inherently a green chemistry approach. rasayanjournal.co.in The use of enzymes or whole microorganisms as catalysts operates under mild conditions of temperature and pressure, typically in aqueous media, thereby avoiding the need for harsh organic solvents and extreme temperatures. acs.org

The development of methods that avoid the use of strong, corrosive acids is also a focus of green synthesis. google.com Some modern synthetic protocols for triazoles aim to minimize the use of concentrated acids, which in turn reduces the need for subsequent neutralization steps with caustic bases, further minimizing waste generation. google.com

The following interactive data table outlines some green chemistry approaches applicable to the synthesis of this compound.

| Green Chemistry Approach | Description | Advantages |

| Catalytic Asymmetric Synthesis | Employs small amounts of chiral catalysts (metal complexes, organocatalysts, or enzymes) to achieve high stereoselectivity. | Reduces waste compared to stoichiometric reagents, high atom economy, and allows for catalyst recycling. mdpi.commdpi.com |

| Use of Greener Solvents | Utilizing water or other environmentally benign solvents in the reaction medium. | Reduces pollution and health hazards associated with volatile organic compounds (VOCs). nih.gov |

| Alternative Energy Sources | Employing microwave irradiation or sonication to drive the chemical reaction. | Can lead to shorter reaction times, increased yields, and lower energy consumption. rasayanjournal.co.inmdpi.comresearchgate.net |

| Biocatalysis | Using enzymes or whole microorganisms to carry out the desired chemical transformation. | Operates under mild, environmentally friendly conditions (aqueous media, ambient temperature), highly selective, and uses renewable resources. acs.org |

Metabolism and Biotransformation of Triadimenol a

Metabolism in Fungal Pathogens

The metabolic fate of Triadimenol (B1683232) A in fungal pathogens is a critical determinant of its efficacy. The biotransformation processes within the fungus can influence the concentration and persistence of the active fungicidal compound at its target site.

The primary biotransformation pathway of the parent compound, triadimefon (B1683231), in fungi is the enzymatic reduction of its carbonyl group to form the alcohol, triadimenol. lacertilia.detandfonline.com This reduction is a crucial activation step, as triadimenol generally exhibits greater fungicidal activity than triadimefon. lacertilia.de The reaction is stereoselective, producing the two diastereomers, Triadimenol A and Triadimenol B. lacertilia.de

The enzymes responsible for this reduction are primarily carbonyl reductases. acs.org Studies have shown that the ratio of the formed diastereomers can vary depending on the fungal species, the applied dose, and the incubation time. tandfonline.com In many susceptible fungal species, the transformation favors the formation of the more fungicidally active this compound. tandfonline.com For instance, in sensitive fungal strains, the conversion of triadimefon results in a higher proportion of this compound, whereas resistant species may produce more of the less active Triadimenol B. tandfonline.com

The principal metabolite resulting from the biotransformation of triadimefon in fungi is triadimenol itself (a mixture of diastereomers A and B). tandfonline.com Further metabolism of triadimenol in fungi is less extensively documented, but like other triazole fungicides, it may undergo further oxidation or conjugation reactions, although these are considered minor pathways compared to the initial reduction of triadimefon. tandfonline.comwho.int The primary metabolic event is the conversion to triadimenol, which is considered the main active principle. inchem.org

Table 1: Key Metabolic Transformation in Fungi

| Precursor | Primary Metabolite | Key Transformation |

|---|

The metabolism of triadimefon to this compound is directly linked to its fungicidal efficacy. The biochemical mechanism of action for triazole fungicides is the inhibition of the C14-demethylation step in sterol biosynthesis, which disrupts the formation of ergosterol (B1671047), a vital component of fungal cell membranes. who.intscbt.com

Activation: The conversion of triadimefon to triadimenol is an activation process, as triadimenol is the more potent fungitoxicant. lacertilia.detandfonline.com

Stereoselectivity: Fungal species that predominantly produce the this compound isomer from triadimefon are more susceptible to the fungicide. tandfonline.com The ratio of this compound to Triadimenol B can be a key factor in the level of disease control achieved. tandfonline.com

Resistance: In some cases, fungal resistance may be associated with an altered metabolic profile, where the conversion to the highly active this compound is reduced, or the detoxification pathways are enhanced. tandfonline.com

The effectiveness of triazole fungicides like triadimenol is dependent on their ability to reach and inhibit the target enzyme, sterol 14α-demethylase (CYP51). nih.gov The stereochemical structure of this compound allows for a high binding affinity to this enzyme in susceptible fungi. nih.gov

Metabolism in Plants

The behavior of this compound in plants, including its uptake, movement, and breakdown, is essential for its systemic fungicidal action and for understanding residue levels in crops.

Triadimenol, along with its parent compound triadimefon, is readily taken up by plants through both roots and foliar surfaces. inchem.orgnih.gov Following uptake, it is translocated systemically within the plant.

Root Uptake: When applied to the soil or as a seed treatment, triadimenol is absorbed by the roots and transported upwards to the shoots and leaves. inchem.orgnyxxb.cn

Foliar Uptake: After foliar application, the compound penetrates the leaf cuticle and moves within the plant tissue. inchem.orgapsnet.org

Translocation: The primary mode of transport within the plant is acropetal, meaning it moves upwards from the point of application, primarily through the xylem with the transpiration stream. inchem.orgnih.govnih.gov This ensures the distribution of the fungicide to new growth. A limited amount of basipetal (downward) movement has also been observed. inchem.org Studies in wheat have shown that triadimefon, the precursor to triadimenol, is absorbed by roots and easily translocated to shoots and leaves, mainly through the apoplastic pathway. nih.govnih.gov In rubber trees, both triadimefon and its metabolite triadimenol can be translocated from the roots to the leaves. nyxxb.cn

Once inside the plant, this compound undergoes metabolic changes. The parent compound, triadimefon, is rapidly reduced to triadimenol, with the ratio of diastereomers A and B varying from 1:1 to 3:1, indicating a frequent prevalence of the more active this compound isomer in plants. inchem.org

The primary metabolic pathways for triadimenol in plants involve conjugation and oxidation.

Conjugation: A major pathway is the conjugation of the triadimenol molecule with plant-derived substances, particularly sugars like glucose, to form water-soluble glucosides. fao.org The 4-chlorophenol (B41353) moiety, which can be formed by cleavage of the ether linkage, can also be conjugated to form 4-chlorophenyl-glucoside. fao.orgepa.gov

Oxidation: The tert-butyl group of the triadimenol molecule can be oxidized to form hydroxylated derivatives (e.g., KWG 1342) which can then be further oxidized to the corresponding carboxylic acid (e.g., KWG 1640). who.int These oxidized metabolites can also be conjugated with sugars. epa.gov

Cleavage and Further Metabolism: The triazole ring can be cleaved from the parent molecule. scbt.com This released 1,2,4-triazole (B32235) can then be conjugated with the amino acid serine to form triazolyl alanine (B10760859). scbt.comfao.org Triazolyl alanine can be further metabolized to triazole acetic acid, which are considered terminal metabolites in plants. scbt.com

Table 2: Plant Metabolites of Triadimenol

| Metabolite Type | Example Compound Name | Metabolic Process | Reference |

|---|---|---|---|

| Primary Metabolite | Triadimenol (Isomers A & B) | Reduction of Triadimefon | inchem.org |

| Oxidation Product | Hydroxytriadimenol (KWG 1342) | Oxidation of the tert-butyl group | who.intepa.gov |

| Oxidation Product | Carboxytriadimenol (KWG 1640) | Further oxidation of the hydroxylated t-butyl group | who.int |

| Conjugate | Triadimenol glucoside | Conjugation with glucose | fao.org |

| Cleavage Product | 4-chlorophenol | Cleavage of the ether linkage | tandfonline.comfao.org |

| Conjugate | 4-chlorophenyl-glucoside | Conjugation of 4-chlorophenol with glucose | fao.org |

| Cleavage Product | 1,2,4-triazole | Cleavage of the triazole ring | scbt.com |

| Conjugate | Triazolyl alanine | Conjugation of 1,2,4-triazole with serine | scbt.comfao.org |

| Metabolite of Conjugate | Triazole acetic acid | Metabolism of Triazolyl alanine | scbt.com |

Formation of Plant Metabolites and Conjugates (e.g., sugar conjugates)

In plants, this compound undergoes several metabolic transformations, primarily involving conjugation with endogenous molecules and oxidation. Following application, a significant pathway is the conjugation of the triadimenol active ingredient with various sugar compounds. rayfull.comrayfull.net Specifically, conjugation with hexose (B10828440) has been identified as a key metabolic reaction. rayfull.comrayfull.netfao.org

Another major metabolic route is the oxidation of the tert-butyl moiety of the triadimenol molecule. rayfull.comrayfull.net This reaction forms a primary alcohol, which can then also be conjugated, further contributing to the pool of conjugated metabolites within the plant. rayfull.comrayfull.net

In instances where Triadimenol is applied as a seed treatment, breakdown reactions in the soil can precede plant uptake. Hydrolysis can lead to the formation of 1,2,4-triazole in the soil. rayfull.comrayfull.net This breakdown product is then taken up by the plant's root system. rayfull.comrayfull.net Once inside the plant, the 1,2,4-triazole is conjugated with various endogenous substances. rayfull.comrayfull.net A notable example of this is the conjugation with serine to form triazole alanine. scbt.comwho.int This metabolite can be further processed, for instance, through oxidation, to yield triazole acetic acid. scbt.comwho.int While other conjugates like triazole lactic acid and triazole pyruvate (B1213749) have been observed, triazole alanine and triazole acetic acid are considered the main terminal conjugate forms in plants. scbt.com

Studies on barley treated with radiolabelled triadimenol have helped to quantify the distribution of these metabolites. Besides the parent compound, identified metabolites included the triadimenol hexose conjugate. fao.org Further analysis of polar metabolites confirmed the presence of triazole alanine as the primary metabolite in grain, alongside triazole acetic acid and triazole hydroxy propanoic acid. fao.org

Table 1: Key Plant Metabolites of this compound

| Metabolite Type | Metabolite Name | Precursor/Pathway | Source(s) |

|---|---|---|---|

| Sugar Conjugate | Triadimenol hexose conjugate | Direct conjugation of this compound with hexose. | rayfull.com, rayfull.net, fao.org |

| Oxidation Product | Primary alcohol of Triadimenol (at the tert-butyl moiety) | Oxidation of the tert-butyl group of this compound. | rayfull.com, rayfull.net |

| Conjugate of Oxidation Product | Conjugated primary alcohol | Conjugation of the primary alcohol metabolite. | rayfull.com, rayfull.net |

| Triazole Conjugate | 1,2,4-Triazole | Hydrolysis of Triadimenol in soil, followed by plant uptake. | rayfull.com, rayfull.net |

| Triazole Conjugate | Triazole alanine (M05) | Conjugation of 1,2,4-triazole with serine. | scbt.com, who.int, fao.org |

| Triazole Conjugate | Triazole acetic acid (M06) | Further transformation of triazole alanine. | scbt.com, who.int, fao.org |

| Triazole Conjugate | Triazole hydroxy propanoic acid (M11) | Further transformation of triazole alanine. | who.int, fao.org |

| Triazole Conjugate | Triazole lactic acid | Minor metabolic pathway. | scbt.com |

| Triazole Conjugate | Triazole pyruvate | Minor metabolic pathway. | scbt.com |

Stereoselective Metabolism of this compound in Different Plant Species

The metabolism of this compound in plants is stereoselective, meaning that different stereoisomers of the compound are degraded at different rates. Triadimenol has two chiral centers, resulting in four stereoisomers which exist as two pairs of diastereomers: Diastereomer A (1RS,2SR) and Diastereomer B (1RS,2RS). who.intinchem.org

Research conducted on cucumber plants (Cucumis sativus) provides clear evidence of this stereoselectivity. nih.gov In a study where racemic triadimenol was applied via root irrigation, the degradation of the enantiomers was found to be stereoselective. nih.gov The results showed that the (1R,2S)-enantiomer (an RS enantiomer) was degraded more rapidly than the (1S,2R)-enantiomer (an SR enantiomer). nih.gov Similarly, the (1S,2S)-enantiomer (an SS enantiomer) was degraded faster than the (1R,2R)-enantiomer (an RR enantiomer). nih.gov This differential degradation led to an accumulation and enrichment of the SR and RR enantiomers within the cucumber plant tissues. nih.gov

Furthermore, the study identified the leaves as the primary location for both the accumulation of triadimenol enantiomers and their stereoselective degradation when compared to the roots, stems, and fruit. nih.gov This indicates that specific tissues within a plant can exhibit different metabolic activities towards the stereoisomers of this compound.

Table 2: Stereoselective Degradation of this compound Enantiomers in Cucumber Plants

| Enantiomer Pair | Faster Degrading Enantiomer | Slower Degrading (Enriched) Enantiomer | Primary Location of Degradation | Source(s) |

|---|---|---|---|---|

| Pair 1 | (1R,2S) | (1S,2R) | Leaf | nih.gov |

| Pair 2 | (1S,2S) | (1R,2R) | Leaf | nih.gov |

Comparative Metabolic Studies Across Biological Systems (Excluding Human/Mammalian)

The biotransformation of this compound and its parent compound, triadimefon, varies across different biological systems, including fungi, soil microorganisms, and various animal species.

Fungi: The transformation of triadimefon to triadimenol is a known microbial reaction. inchem.org Laboratory cultures of the fungus Aspergillus niger have demonstrated the capacity to convert triadimefon into triadimenol. inchem.org Similarly, the basidiomycete fungus Coriolus versicolor also metabolizes triadimefon and triadimenol. capes.gov.br This reduction of a carbonyl group to form the corresponding alcohol, triadimenol, is a common metabolic pathway in fungi. lacertilia.deresearchgate.netunl.edu

Soil Microorganisms: In the soil environment, the degradation of triadimefon to triadimenol is primarily driven by microbial activity. inchem.orgnih.gov This process results in the formation of two diastereoisomeric forms, A and B. inchem.org The degradation is stereoselective, with the S-(+)-enantiomer of triadimefon reacting faster than the R-(-) one in some soils. ebi.ac.ukresearchgate.net The resulting triadimenol formed by soil microbes can have a different stereoisomer profile compared to the commercial formulation. ebi.ac.ukresearchgate.net Further degradation in soil can involve oxidation of the t-butyl moiety and cleavage of the triazole ring. rayfull.com

Avian Species: In laying hens, orally administered triadimefon is absorbed and rapidly metabolized. The primary metabolite identified in excreta, liver, and kidney is triadimenol acid. inchem.org

Fish: Studies in rainbow trout (Oncorhynchus mykiss) have shown that the metabolism of triadimefon to triadimenol is stereoselective. In trout liver microsomes, the S-(+) enantiomer of triadimefon is transformed into triadimenol more rapidly than the R-(-) enantiomer. unl.edu The resulting pattern of triadimenol stereoisomers produced by the trout differs significantly from that of commercial triadimenol standards. unl.edu For example, trout microsomes produced only about 4% of "Diastereomer A", which constitutes about 85% of the commercial product. unl.edu Developmental exposure to triadimenol in medaka fish (Oryzias latipes) has also been studied, confirming its metabolism in fish. caymanchem.comnih.gov

Reptiles: Research on Chinese lizards (Eremias argus) also demonstrates stereoselective metabolism, but with different outcomes compared to fish. lacertilia.denih.gov When lizards were treated with the R-(-) enantiomer of triadimefon, the main metabolite was the (1R,2R) stereoisomer of triadimenol (TN-B1). lacertilia.denih.gov In contrast, treatment with the S-(+) enantiomer of triadimefon primarily yielded the (1S,2R) stereoisomer of triadimenol (TN-A2). lacertilia.denih.gov This highlights species-specific differences in metabolic pathways. usask.ca

Aquatic Invertebrates: The aquatic oligochaete Tubifex tubifex can bioaccumulate triadimefon from both water and soil. figshare.com It metabolizes the parent compound, resulting in the formation of the four triadimenol stereoisomers within its tissues. figshare.com

Table 3: Comparative Metabolism of Triadimefon to this compound Across Biological Systems

| Biological System | Organism Example | Key Metabolic Features | Primary Metabolite(s) | Source(s) |

|---|---|---|---|---|

| Fungi | Aspergillus niger, Coriolus versicolor | Reduction of triadimefon's carbonyl group. | Triadimenol | inchem.org, capes.gov.br |

| Soil Microorganisms | Various soil microbes | Stereoselective reduction of triadimefon; oxidation of t-butyl moiety. | Triadimenol (Diastereomers A & B) | inchem.org, rayfull.com, researchgate.net |

| Avian | Laying Hen (Gallus gallus domesticus) | Rapid metabolism and excretion. | Triadimenol acid | inchem.org |

| Fish | Rainbow Trout (Oncorhynchus mykiss) | Stereoselective metabolism; S-(+)-triadimefon metabolized faster. Different stereoisomer profile than commercial standard. | Triadimenol stereoisomers | unl.edu |

| Reptiles | Chinese Lizard (Eremias argus) | Stereoselective metabolism. R-(-)-triadimefon -> (1R,2R)-triadimenol. S-(+)-triadimefon -> (1S,2R)-triadimenol. | Triadimenol stereoisomers | lacertilia.de, nih.gov |

| Invertebrates | Tubifex tubifex | Bioaccumulation and metabolism from water and soil. | Four Triadimenol stereoisomers | figshare.com |

Mechanisms of Action of Triadimenol a in Target Organisms

Molecular Basis of Ergosterol (B1671047) Biosynthesis Inhibition

The antifungal activity of Triadimenol (B1683232) A is rooted in its ability to inhibit a critical enzymatic step in the ergosterol biosynthesis pathway. mdpi.comjst.go.jp This inhibition leads to a cascade of events that ultimately compromises the fungal cell's viability.

The primary molecular target of Triadimenol A is the enzyme Lanosterol (B1674476) 14α-demethylase, a cytochrome P450 enzyme encoded by the ERG11 gene. mdpi.comnih.govmdpi.comresearchgate.net This enzyme is crucial for the C-14 demethylation of lanosterol and other sterol precursors, a rate-limiting step in the biosynthesis of ergosterol. mdpi.comresearchgate.net

This compound, like other azole fungicides, functions as a potent inhibitor of CYP51. researchgate.netoup.com The mechanism of inhibition involves the nitrogen atom (N-4) of the triazole ring binding to the heme iron atom at the active site of the CYP51 enzyme. researchgate.netoup.comoup.com This interaction forms a stable complex that blocks the normal catalytic activity of the enzyme, preventing it from demethylating its sterol substrates. researchgate.netnih.govasm.org This leads to the interruption of the ergosterol production pathway and the accumulation of toxic, methylated sterol precursors within the fungal cell. researchgate.netasm.orgapsnet.org

Ergosterol is a vital component of the fungal plasma membrane, where it plays a crucial role in maintaining membrane fluidity, integrity, and the proper function of membrane-bound proteins. researchgate.netmdpi.comnih.gov The inhibition of CYP51 by this compound and the subsequent depletion of ergosterol have profound consequences for the fungal cell. mdpi.comresearchgate.net

The lack of ergosterol and the accumulation of abnormal 14α-methylated sterols disrupt the normal packing of phospholipids (B1166683) in the membrane. researchgate.netmdpi.com This leads to:

Altered Membrane Permeability: The compromised membrane becomes "leaky," resulting in an uncontrolled efflux of essential ions and small molecules, and an increased influx of harmful substances. researchgate.netresearchgate.net

Impaired Enzyme Function: The function of many membrane-bound enzymes, which are critical for cellular processes such as nutrient transport and cell wall synthesis, is disrupted. mdpi.com

Inhibition of Cell Division: The disruption of membrane function and integrity ultimately inhibits fungal growth and reproduction. apsnet.org For instance, in Ustilago avenae, triadimenol treatment caused daughter cells to fail to separate from parent sporidia, resulting in chains of interconnected cells. researchgate.netapsnet.org

These effects collectively contribute to the fungistatic and, at higher concentrations, fungicidal activity of this compound.

Stereospecificity of this compound Action at the Molecular Level

Triadimenol has two chiral centers, resulting in four possible stereoisomers. These are grouped into two diastereomeric pairs: triadimenol-A (the (1R,2S) and (1S,2R) enantiomers) and triadimenol-B (the (1R,2R) and (1S,2S) enantiomers). ebi.ac.ukcolab.ws The biological activity of these isomers is not equal, demonstrating a high degree of stereospecificity in their interaction with the target enzyme.

Research has shown significant differences in the fungicidal potency among the triadimenol stereoisomers. The fungicidal activity of the (1S,2R) isomer can be substantially higher—in some cases, up to 1000-fold more potent—than the other three stereoisomers. researchgate.net This difference in biological activity is a direct consequence of their differential binding affinities to the active site of the CYP51 enzyme. oup.comnih.gov

The specific three-dimensional conformation of each stereoisomer determines how well it fits into the binding pocket of the CYP51 enzyme. oup.complos.org The more active isomers, like the (1S,2R) enantiomer, achieve a more optimal orientation, allowing for stronger and more effective binding to the heme iron and interaction with the surrounding amino acid residues, leading to more potent inhibition of the enzyme. oup.comnih.gov Studies on various azole antifungals have consistently shown that stereoisomers exhibit different potencies, which is attributed to the specific interactions between the N-1 substituent group of the azole and the apoprotein of the enzyme. oup.com

Table 1: Binding Affinities of Azole Fungicides to Mycosphaerella graminicola CYP51 (MgCYP51)

This table illustrates the concept of differential binding affinities among various azole fungicides, including triadimenol. Lower Kd values indicate tighter binding and higher affinity.

| Fungicide | Mean Kd (μM) |

| Epoxiconazole | 0.0166 |

| Tebuconazole (B1682727) | 0.0266 |

| Triadimenol | 0.299 |

| Source: Parker et al., 2011. nih.gov |

Molecular modeling studies have provided valuable insights into the structural basis of this compound's interaction with the CYP51 active site. researchgate.netnih.govplos.org These models show that the triadimenol molecule docks within the binding pocket in close proximity to the enzyme's heme group. researchgate.net

Key interactions have been identified between the fungicide and specific amino acid residues within the active site. For example, the chloride group on the chlorophenyl ring of triadimenol is predicted to form a weak hydrogen bond with the amino acid tyrosine at position 137 (Y137) in the CYP51 of Mycosphaerella graminicola. researchgate.netnih.govplos.org Residues such as V136, I381, and those in the Y459/G460 region also lie in close proximity to the bound triadimenol molecule. researchgate.netnih.gov Mutations in these specific residues, such as the Y137F substitution, have been shown to confer resistance to triadimenol, confirming their importance in the binding interaction and the subsequent inhibitory effect. nih.govplos.orgnih.gov These structural details underscore the precise molecular interactions that govern the inhibitory potency and stereospecificity of this compound.

Broader Cellular and Physiological Effects in Fungi

Beyond its primary effect on ergosterol biosynthesis, this compound can induce other cellular and physiological changes in fungi. In studies with Ustilago avenae, treatment with triadimenol led to a significant increase in the content of free fatty acids. researchgate.net However, the same study noted that the fungicide did not directly interfere with respiration or with protein and nucleic acid synthesis within an 8-hour incubation period. researchgate.net

The primary mode of action remains the disruption of the cell membrane via ergosterol depletion. mdpi.comnih.gov The accumulation of C-14 methyl sterols is a direct consequence of CYP51 inhibition and is a key indicator of the fungicide's action. apsnet.org While this compound is highly specific for the fungal CYP51, some triazoles have been noted to potentially interfere with other cytochrome P450 enzymes involved in different metabolic pathways, though the primary antifungal effect is overwhelmingly attributed to the inhibition of ergosterol synthesis. mdpi.comnih.gov

Impact on Fungal Growth and Hyphal Development

This compound is a systemic fungicide classified as a sterol biosynthesis inhibitor (SBI). regulations.govcabidigitallibrary.orgfrac.info Its primary mode of action is the inhibition of the C14-demethylase enzyme (lanosterol 14α-demethylase or CYP51), which is a crucial component in the fungal pathway for producing ergosterol. ontosight.aiontosight.airsc.orgmdpi.com Ergosterol is the principal sterol in fungal cell membranes, where it governs membrane fluidity, integrity, and the function of membrane-bound enzymes, analogous to the role of cholesterol in mammalian cells. cabidigitallibrary.orgontosight.ai

The inhibition of the C14-demethylase enzyme by this compound leads to a depletion of ergosterol in the fungal cell membrane. cabidigitallibrary.org This disruption has two major consequences for the fungus. Firstly, the lack of ergosterol results in the formation of dysfunctional cell membranes with altered permeability and structural integrity. ontosight.ainih.gov Secondly, it causes an accumulation of toxic methylated sterol precursors, which can further interfere with fungal growth. cabidigitallibrary.org

These biochemical disruptions manifest as severe morphological and developmental defects. The integrity of the fungal cell wall becomes compromised, which can lead to its collapse and the inhibition of hyphal growth. regulations.gov The hyphae are the long, branching, thread-like structures that constitute the main body (mycelium) of a fungus, and their growth is essential for nutrient absorption and invasion of host tissues. By halting hyphal development, this compound effectively stops the progression of fungal infections. bayer.combayer.com Research has shown that exposure to triadimenol can lead to anomalous cell wall synthesis and thickening in fungi. researchgate.net

The practical efficacy of this mechanism has been demonstrated in studies controlling fungal diseases on crops. For instance, research on winter wheat demonstrated that seed treatments with triadimenol significantly reduced the severity of powdery mildew epidemics caused by Erysiphe graminis f. sp. tritici. The Area Under the Disease Progress Curve (AUDPC), a key metric for quantifying disease intensity over time, was significantly lower in triadimenol-treated plots compared to untreated controls. apsnet.org

Table 1: Effect of Triadimenol Seed Treatment on Powdery Mildew Epidemics on Winter Wheat apsnet.org

| Year | Treatment | Final Disease Severity (%) | Area Under the Disease Progress Curve (AUDPC) | Yield (kg/ha) |

|---|---|---|---|---|

| 1981 | Untreated Control | 15.0 | 188 | 3632 |

| Triadimenol | 1.8 | 45 | 3833 | |

| 1982 | Untreated Control | 65.0 | 1458 | 3160 |

| Triadimenol | 15.0 | 432 | 3968 | |

| 1983 | Untreated Control | 45.0 | 665 | 3498 |

| Triadimenol (30% a.i.) | 18.0 | 395 | 3833 |

Synergistic and Antagonistic Effects with Other Fungicides

The combination of this compound with other fungicidal compounds is a common strategy to broaden the spectrum of activity, enhance efficacy, and manage the development of fungicide resistance. regulations.govontosight.ai The interactions can be synergistic, where the combined effect is greater than the sum of the individual effects, or antagonistic, where the effect is reduced.

Research has demonstrated significant synergistic effects when Triadimenol is combined with other chemical agents. A study involving the synthesis of two copper(II)-triadimenol complexes found that these new molecules exhibited substantially higher antifungal activity against several plant pathogenic fungi compared to Triadimenol alone. rsc.orgrsc.org The synergistic action was attributed to multiple factors: the introduction of a new active site (the copper cation), synergistic interactions between the copper ion and the Triadimenol ligand, and potentially improved penetration of the complex into the fungal cells. rsc.org The study quantified this enhancement using a synergistic ratio (SR), where a value greater than 1.5 indicates synergy. rsc.org

Table 2: Synergistic Antifungal Activity of Cu(II)-Triadimenol Complexes rsc.orgrsc.org

| Fungus | Compound | EC₅₀ (μg/mL) | Synergistic Ratio (SR) |

|---|---|---|---|

| Elsinoe ampelina | Triadimenol (L) | 8.39 | - |

| Complex 1 [CuL₄(H₂O)₂]²⁺ | 1.25 | 6.71 | |

| Complex 2 [CuL₂(CH₃COO)₂] | 3.34 | 2.87 | |

| Glomerella cingulata | Triadimenol (L) | 7.63 | - |

| Complex 1 [CuL₄(H₂O)₂]²⁺ | 1.81 | 4.22 | |

| Complex 2 [CuL₂(CH₃COO)₂] | 4.15 | 3.29 | |

| Physalospora berengeriana | Triadimenol (L) | 4.54 | - |

| Complex 1 [CuL₄(H₂O)₂]²⁺ | 1.46 | 3.11 | |

| Complex 2 [CuL₂(CH₃COO)₂] | 2.53 | 3.21 | |

| Gibberella saubinetii | Triadimenol (L) | 6.69 | - |

| Complex 1 [CuL₄(H₂O)₂]²⁺ | 1.20 | 5.58 | |

| Complex 2 [CuL₂(CH₃COO)₂] | 1.52 | 4.40 |

Furthermore, a phenomenon known as negative cross-resistance has been observed between Demethylation Inhibitors (DMIs) like Triadimenol and other classes of fungicides. For example, studies with Triadimefon (B1683231), which is metabolized to Triadimenol, showed that fungal isolates of barley powdery mildew resistant to pyrimidine (B1678525) fungicides (e.g., ethirimol) were sensitive to Triadimefon, and vice-versa. google.com This suggests that using these two types of fungicides in alternation or combination could be an effective "resistance breaking" strategy. google.com

While combinations are often beneficial, the potential for antagonism exists. However, specific documented instances of other fungicides being antagonistic to the fungicidal action of this compound on target pathogens are less common in the reviewed literature. Most combination strategies, such as with strobilurins (QoI fungicides) or other DMIs like tebuconazole, are designed to leverage different modes of action for enhanced control and resistance management. regulations.goviita.org

Fungicide Resistance Mechanisms to Triadimenol a

Evolution and Development of Resistance in Fungal Pathogens

The emergence of resistance to demethylase inhibitor (DMI) fungicides, including Triadimenol (B1683232) A, is a classic example of evolution in action. The development of resistance is generally a gradual process, often involving the selection of multiple genetic changes that confer incremental increases in tolerance. This contrasts with the rapid, single-gene mutations that can lead to high-level resistance to other classes of fungicides.

Historically, resistance to Triadimenol A was first documented in field populations of the barley net blotch pathogen, Pyrenophora teres, in New Zealand during the early 1980s. plos.org This emergence was relatively rapid, with the fungicide becoming ineffective for disease control after only about three years of use. cabidigitallibrary.org Subsequent research indicated that this resistance was primarily controlled by a single major genetic locus. cabidigitallibrary.orgfrontiersin.org In other pathogens, such as powdery mildews, the development of resistance to DMIs has been a more gradual process, with incremental decreases in sensitivity observed over time. nih.gov

The selection pressure exerted by repeated applications of this compound and other DMI fungicides is a key driver in the evolution of resistance. plos.org Fungi with a high reproductive rate and genetic variability are particularly prone to developing resistance. The long half-life of fungicides like triadimenol in the soil, which can range from 110 to 375 days, can also contribute to the selection of resistant strains in the environment. researchgate.net The continuous exposure to the fungicide allows for the selection of rare, pre-existing resistant individuals or the emergence of new mutations that confer a survival advantage.

Molecular Mechanisms of Resistance

Fungal pathogens have evolved several distinct molecular strategies to counteract the inhibitory effects of this compound. These mechanisms can occur independently or in combination, often leading to a spectrum of resistance levels. The primary mechanisms include alterations in the target site, increased expression of the target enzyme, enhanced efflux of the fungicide, and detoxification.

The primary mode of action of this compound is the inhibition of the cytochrome P450 14α-demethylase enzyme, encoded by the CYP51 gene. This enzyme is essential for the biosynthesis of ergosterol (B1671047), a vital component of fungal cell membranes. Alterations in the CYP51 gene that reduce the binding affinity of this compound to the enzyme are a common mechanism of resistance. frontiersin.org

A key and widely reported mutation conferring resistance to triadimenol and other DMIs is a substitution of tyrosine (Y) with phenylalanine (F) at codon 136 (Y136F) in the CYP51 gene of many fungal pathogens, including Blumeria graminis (powdery mildew of barley) and Erysiphe necator (grapevine powdery mildew). nih.govresearchgate.netplos.org In the wheat pathogen Mycosphaerella graminicola, the homologous mutation is found at position 137 (Y137F). plos.orgplos.org Molecular modeling studies have shown that this Y137F substitution can significantly expand the volume of the heme cavity in the CYP51 protein, thereby disrupting the binding of triadimenol. plos.org

Other mutations in the CYP51 gene have also been associated with resistance, sometimes in combination with Y136F. For instance, in some highly resistant isolates of B. graminis, a novel mutation leading to a change from lysine (B10760008) (K) to glutamine (Q) at position 147 (K147Q) has been identified alongside Y136F. researchgate.net The accumulation of multiple mutations in the CYP51 gene can lead to higher levels of resistance and broader cross-resistance to different DMI fungicides.

Table 1: Key Mutations in the CYP51 Gene Associated with this compound Resistance

| Fungal Pathogen | Mutation | Consequence | Reference(s) |

| Blumeria graminis f. sp. hordei | Y136F | Reduced sensitivity to triadimenol | nih.govresearchgate.net |

| Blumeria graminis f. sp. hordei | K147Q | Found in highly resistant isolates, often with Y136F | researchgate.net |

| Erysiphe necator | Y136F | Moderate to high resistance to triadimenol | plos.org |

| Mycosphaerella graminicola | Y137F | Loss of sensitivity to triadimenol | plos.orgplos.org |

| Pyrenophora teres | Not specified | Resistance to triadimenol | frontiersin.org |

Another significant mechanism of resistance is the overexpression of the CYP51 gene. frontiersin.org By producing a larger quantity of the 14α-demethylase enzyme, the fungus can effectively dilute the impact of the fungicide, requiring a higher concentration of this compound to achieve inhibition. This overexpression can result from changes in the promoter region of the CYP51 gene, leading to increased transcription, or from an increase in the gene copy number. nih.govplos.org

In several fungal species, overexpression of CYP51 has been observed in isolates that also carry target-site mutations. nih.govplos.org This combination of mechanisms can result in very high levels of resistance. For example, in Erysiphe necator, isolates with the Y136F mutation that also showed a 1.4- to 19-fold increase in CYP51 expression exhibited significant resistance to DMI fungicides. plos.org Similarly, in Pyrenophora teres f. sp. teres, resistance to multiple DMIs was associated with both a novel mutation in a CYP51A gene copy and the overexpression of both CYP51A and CYP51B gene copies. frontiersin.org

Fungi possess transport proteins that can actively pump toxic substances, including fungicides, out of the cell. This efflux mechanism reduces the intracellular concentration of the fungicide, preventing it from reaching its target site. The two major superfamilies of transporters involved in this process are the ATP-binding cassette (ABC) transporters and the Major Facilitator Superfamily (MFS) transporters. biotechmedjournal.comresearchgate.net

Overexpression of genes encoding these transport proteins is a recognized mechanism of resistance to DMI fungicides. plos.org While direct evidence specifically for this compound can be limited, the broad substrate specificity of many of these pumps suggests their likely involvement. For example, increased expression of transporter genes is a known mechanism of DMI resistance in several fungi. nih.gov The ABC transporters utilize the energy from ATP hydrolysis to expel a wide range of compounds, while MFS transporters are powered by the proton motive force across the membrane. biotechmedjournal.commicropspbgmu.ru The overexpression of these pumps can lead to multidrug resistance, where the fungus becomes resistant to several structurally unrelated fungicides. researchgate.net

Fungi may also develop resistance by metabolizing the fungicide into less toxic compounds. This detoxification is often carried out by enzymes such as cytochrome P450 monooxygenases, the same family of enzymes that includes the target of this compound. lacertilia.denih.gov While Triadimefon (B1683231) is metabolized to the more active this compound, further metabolism can lead to detoxification. lacertilia.de The expression of genes encoding these detoxifying enzymes can be induced by the presence of the fungicide. nih.gov

Another potential, though less commonly documented, mechanism in plant pathogenic fungi is the development of a metabolic bypass. This would involve the fungus altering its metabolic pathways to reduce its reliance on ergosterol or to produce alternative sterols that can maintain cell membrane function even when ergosterol synthesis is inhibited. In some clinical strains of Candida albicans, mutations in the ERG3 gene, which is downstream of CYP51 in the ergosterol biosynthesis pathway, can prevent the accumulation of toxic sterol intermediates when CYP51 is inhibited, thus conferring resistance. annualreviews.org However, this specific mechanism has not been widely identified as a primary mode of resistance to this compound in plant pathogens. annualreviews.org

Genetic Basis of Resistance

The genetic basis of resistance to this compound can be complex and varies between different fungal pathogens. It can range from being controlled by a single major gene to being a polygenic trait influenced by multiple genes with smaller, additive effects.

In Pyrenophora teres, early studies of field isolates from different geographic regions indicated that resistance to triadimenol is conferred by alleles at a single major genetic locus. apsnet.org Similarly, in laboratory-generated mutants of Nectria haematococca, resistance to triadimenol was found to map to a single genetic locus. apsnet.org Resistance conferred by a single major gene can lead to a more rapid and abrupt loss of fungicide efficacy in the field. nih.gov

In contrast, for many pathogens, resistance to DMI fungicides like this compound is considered a quantitative or polygenic trait. frac.info This means that the level of resistance is determined by the combined effects of multiple genes, including those responsible for the mechanisms described above (CYP51 mutations, overexpression, efflux pumps, etc.). researchgate.net The gradual, stepwise development of resistance often observed in pathogens like powdery mildews supports the polygenic inheritance model. nih.govfrac.info The involvement of multiple genes and mechanisms allows for a continuous range of sensitivities within a fungal population, making the management of resistance more challenging.

Single Gene vs. Polygenic Resistance

The genetic basis of resistance to this compound can be categorized as either qualitative (single gene) or quantitative (polygenic).

Single Gene Resistance: In some fungal pathogens, resistance to this compound is controlled by a single major gene. For instance, in Pyrenophora teres, the causal agent of net blotch of barley, resistance to triadimenol has been shown to be controlled by a single chromosomal gene. apsnet.org Similarly, studies on laboratory-generated mutants of Nectria haematococca found that resistance to triadimenol was conferred by mutations at a single genetic locus, which resulted in a significant change in the resistance phenotype. apsnet.org Evidence for monogenic resistance to triadimenol has also been reported in Erysiphe graminis (now Blumeria graminis), the cause of powdery mildew in cereals. nih.gov This type of resistance often leads to a distinct separation between sensitive and resistant individuals within a population. frac.info A specific mutation, Y137F in the CYP51 gene, which encodes the target enzyme for azole fungicides, has been identified as conferring resistance to triadimenol in Mycosphaerella graminicola. nih.govplos.org

Table 1: Comparison of Single Gene and Polygenic Resistance to this compound

| Feature | Single Gene Resistance | Polygenic Resistance |

| Genetic Basis | Mutation in a single major gene. apsnet.orgapsnet.orgnih.gov | Mutations in multiple genes, each with a small effect. apsnet.orgnih.govfrac.info |

| Phenotypic Expression | Distinct sensitive and resistant populations. frac.info | Continuous range of sensitivity levels. apsnet.orgfrac.info |

| Evolution of Resistance | Often rapid and disruptive. apsnet.org | Gradual and directional. nih.govbcpc.org |

| Example Pathogens | Pyrenophora teres apsnet.org, Nectria haematococca apsnet.org | Erysiphe graminis f. sp. hordei bcpc.org, Tapesia yallundae nih.gov |

Role of Genetic Recombination and Mutation Rates

Genetic recombination and mutation are fundamental evolutionary processes that drive the development of fungicide resistance.

Genetic Recombination: Sexual and parasexual cycles in fungal pathogens allow for the recombination of genes, which can bring together different resistance mutations. frac.info This can lead to the creation of novel genotypes with higher levels of resistance or improved fitness compared to the parental strains. frac.info For example, it has been proposed that a recombination event brought together two different mutations in the CYP51 gene of Mycosphaerella graminicola, contributing to increased azole resistance. nih.govplos.org The stabilization of DMI sensitivity at a reduced level in wheat powdery mildew populations in Northwestern Europe has been partly attributed to genetic recombination within the pathogen population. bcpc.org

Mutation Rates: The emergence of resistance is initiated by mutations that alter the fungicide's target site or affect its uptake, transport, or detoxification. okstate.edu The rate at which these mutations occur influences the likelihood of resistance developing. Laboratory experiments can be used to select for resistant mutants by exposing fungal populations to the fungicide, sometimes with the aid of mutagenic agents, to assess the inherent risk of resistance development. rothamsted.ac.uk The frequency of these mutations in a natural population is typically low, but the repeated application of a fungicide creates strong selection pressure, favoring the survival and proliferation of resistant individuals. okstate.edu

Cross-Resistance and Multiple Resistance Profiles

The development of resistance to this compound can also have implications for the efficacy of other fungicides, leading to cross-resistance and the emergence of multiple resistance.

Cross-Resistance to Other Azole Fungicides

Cross-resistance occurs when a single resistance mechanism confers resistance to multiple fungicides, typically those with the same mode of action. nzpps.org Since this compound belongs to the azole class of fungicides (DMIs), resistance to it is often associated with cross-resistance to other azoles.

In Erysiphe necator, the causal agent of grape powdery mildew, resistance to triadimenol and triadimefon was also associated with increased resistance to myclobutanil (B1676884) and fenarimol. nih.govresearchgate.net

Studies on Mycosphaerella graminicola have shown that specific mutations in the CYP51 gene confer resistance to a range of azole fungicides. For instance, the Y137F mutation leads to a loss of sensitivity to triadimenol. nih.govplos.org

In Australian populations of Pyrenophora teres f. sp. teres, isolates resistant to multiple DMIs, including triadimenol, tebuconazole (B1682727), and prochloraz, have been identified. frontiersin.org

However, the cross-resistance relationship is not always straightforward. In Pyrenophora teres, the correlation between resistance to triadimenol and propiconazole (B1679638) was found to be weak, suggesting that different genes might control resistance to each fungicide, or that the triadimenol resistance locus has a minor effect on propiconazole resistance. apsnet.org

Table 2: Examples of Cross-Resistance to this compound and Other Azole Fungicides

| Pathogen | Fungicides with Cross-Resistance to this compound | Reference |

| Erysiphe necator | Myclobutanil, Fenarimol | nih.govresearchgate.net |

| Mycosphaerella graminicola | Tebuconazole, Epoxiconazole | nih.govplos.org |

| Pyrenophora teres f. sp. teres | Tebuconazole, Metconazole, Triticonazole (B1683677), Difenoconazole, Prochloraz, Epoxiconazole, Prothioconazole, Propiconazole | frontiersin.org |

| Candida albicans | Fluconazole, Posaconazole | plos.org |

Emergence of Multiple Resistance

Multiple resistance is a more complex phenomenon where a fungal strain develops resistance to two or more fungicides with different modes of action through independent mutation events. frac.info The repeated use of various fungicides to control a pathogen can select for strains that accumulate different resistance mechanisms. For example, strains of Botrytis cinerea have been found with resistance to both benzimidazole (B57391) and dicarboximide fungicides. frac.info While the provided search results focus more on cross-resistance within the azole group for this compound, the general principle of multiple resistance is a significant concern in disease management. The evolution of multiple resistance in pathogens like wheat powdery mildew has been observed in response to the use of different DMI fungicides and morpholines. bcpc.org

Strategies for Resistance Management in Agricultural Systems

To combat the development and spread of fungicide resistance, including to this compound, integrated and strategic approaches are essential.

Integrated Pest Management (IPM) Approaches

Integrated Pest Management (IPM) is a holistic approach that combines various control methods to manage pests and diseases in an economically and environmentally sustainable manner. fao.org Key IPM strategies to manage fungicide resistance include:

Fungicide Rotation and Mixtures: Alternating or tank-mixing fungicides with different modes of action is a cornerstone of resistance management. croplife.org.aucroplife.org.au This reduces the selection pressure for resistance to any single fungicide class. It is crucial to avoid using products to which resistance has already developed. fao.org

Cultural Practices: Practices such as crop rotation, removal of crop debris, and managing the crop canopy to create less favorable conditions for disease development can significantly reduce pathogen populations. nih.govfao.orgcroplife.org.au

Monitoring Pathogen Populations: Regularly monitoring pathogen populations for shifts in fungicide sensitivity is crucial for early detection of resistance and for making informed decisions about which fungicides to use. okstate.edufao.org

Strategic Application Timing and Rates: Applying fungicides only when necessary, based on disease thresholds, and using the recommended label rates can help to minimize selection pressure. croplife.org.aucroplife.org.augrdc.com.au

By implementing these IPM strategies, the selection pressure for fungicide resistance can be reduced, thereby prolonging the effectiveness of valuable fungicides like this compound.

Monitoring and Surveillance of Resistant Strains

The emergence and spread of fungicide resistance are significant threats to effective disease management in agriculture. Monitoring and surveillance programs are, therefore, essential to detect resistant strains early, track their frequency and distribution, and implement timely resistance management strategies. nih.govfrac.info For this compound, a demethylation inhibitor (DMI) fungicide, monitoring efforts are crucial for preserving its efficacy against key fungal pathogens. These programs integrate various methodologies, from traditional bioassays to advanced molecular techniques, to provide a comprehensive picture of the resistance landscape. annualreviews.orginrae.fr

The primary goal of monitoring is to observe and document shifts in the sensitivity of target pathogen populations to a fungicide in the field. inrae.fr Early detection of resistance allows for adjustments in disease control practices, such as alternating or mixing fungicides with different modes of action, to mitigate the risk of control failure and extend the effective lifespan of the fungicide. nih.gov

Detection Methods

A variety of methods are employed to detect and quantify resistance to this compound in fungal populations. These can be broadly categorized into biological assays (bioassays) and molecular-based methods.

Germ Tube Elongation: For some fungi, like Uncinula necator (grape powdery mildew), a discriminatory dose is used to assess the length of the germ tube. This method can distinguish between sensitive and tolerant conidia based on their ability to germinate and grow in the presence of the fungicide. semanticscholar.org